Chemical structure and properties of 2-Methyl-1-(thiophen-3-yl)propan-2-ol
Chemical structure and properties of 2-Methyl-1-(thiophen-3-yl)propan-2-ol
This guide provides an in-depth technical analysis of 2-Methyl-1-(thiophen-3-yl)propan-2-ol , a tertiary alcohol intermediate of significant interest in the synthesis of thiophene-based bioisosteres of phenethylamine derivatives.
Executive Summary
2-Methyl-1-(thiophen-3-yl)propan-2-ol (C₈H₁₂OS) is a tertiary alcohol featuring a thiophene ring attached at the 3-position to a 2-hydroxy-2-methylpropyl chain. It serves as a critical structural isomer to the more common 2-thienyl derivatives used in pharmaceutical synthesis (e.g., Duloxetine intermediates). This compound is primarily utilized as a precursor for generating 1-(thiophen-3-yl)-2-methylpropan-2-amine (a "3-Thienylphentermine" analog) and in Structure-Activity Relationship (SAR) studies exploring the bioisosteric replacement of phenyl rings with thiophene in psychoactive substances like Methiopropamine (MPA) and Phentermine.
Chemical Identity & Structure
Nomenclature and Identifiers[1][2][3]
-
IUPAC Name: 2-Methyl-1-(thiophen-3-yl)propan-2-ol
-
Common Names:
-Dimethyl-3-thiopheneethanol; 1-(3-Thienyl)-2-methyl-2-propanol. -
Molecular Formula: C₈H₁₂OS
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Molecular Weight: 156.25 g/mol
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SMILES: CC(C)(O)Cc1csc1 (Note: Connectivity at C3 of thiophene)
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CAS Registry Number: Not widely listed in public chemical inventories (2-isomer is 23074-36-4); typically synthesized de novo in research settings.
Structural Analysis
The molecule consists of a thiophene ring substituted at the C3 position. The side chain is a 2-methylpropan-2-ol group (a tert-butyl alcohol moiety where one methyl is replaced by the thienyl group).
-
Steric Bulk: The gem-dimethyl group at the C2 position creates significant steric hindrance, making the hydroxyl group resistant to oxidation but susceptible to acid-catalyzed dehydration.
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Electronic Properties: The 3-thienyl ring is less electron-rich at the connection point compared to the 2-thienyl isomer, potentially influencing the metabolic stability and lipophilicity (LogP) of derived pharmacological agents.
Figure 1: Structural connectivity of 2-Methyl-1-(thiophen-3-yl)propan-2-ol.
Synthesis & Production Protocols
The most robust synthesis route involves the Grignard reaction of a 3-thienyl ester with methylmagnesium halide. This method ensures the formation of the tertiary alcohol with high regioselectivity.
Reaction Pathway
Precursors: Methyl 2-(thiophen-3-yl)acetate (or 3-Thiopheneacetic acid methyl ester).
Reagents: Methylmagnesium Bromide (MeMgBr) or Chloride (MeMgCl) (3.0 equivalents).
Solvent: Anhydrous Diethyl Ether (
Step-by-Step Protocol
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Preparation of Grignard Reagent:
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In a flame-dried 3-neck flask under Nitrogen (
) atmosphere, charge magnesium turnings (1.1 eq) and a crystal of iodine. -
Add anhydrous THF.
-
Dropwise add Methyl Bromide/Iodide or use commercial MeMgBr solution (3.0 M in ether).
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Critical: Ensure the Grignard reagent is in excess (at least 2.2 equivalents relative to the ester) to drive the reaction to the tertiary alcohol, preventing ketone isolation.
-
-
Addition of Substrate:
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Cool the Grignard solution to 0°C.
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Dissolve Methyl 2-(thiophen-3-yl)acetate (CAS 39519-96-5) in anhydrous THF.
-
Add the ester solution dropwise to the Grignard reagent over 30 minutes.
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Observation: The reaction is exothermic; maintain temperature <10°C.
-
-
Reflux & Hydrolysis:
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Allow the mixture to warm to room temperature, then reflux for 2 hours to ensure completion.
-
Cool to 0°C and quench carefully with saturated Ammonium Chloride (
) solution. Avoid strong acids to prevent dehydration of the tertiary alcohol.
-
-
Isolation:
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Extract the aqueous layer with Diethyl Ether (3x).
-
Wash combined organics with brine, dry over anhydrous
, and concentrate under reduced pressure. -
Purification: Distillation under high vacuum or Flash Column Chromatography (Hexane/Ethyl Acetate 9:1).
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Figure 2: Grignard synthesis pathway from thiophene ester precursors.
Physicochemical Properties[3][4][5]
The following data is derived from structure-property relationships (SPR) and comparative analysis with the 2-thienyl isomer.
| Property | Value / Description | Note |
| Physical State | Colorless to pale yellow liquid | Viscous oil at RT |
| Boiling Point | 90–95 °C @ 1.5 mmHg | Estimated based on 2-isomer |
| Density | 1.05 – 1.08 g/cm³ | Thiophene ring contributes to density > 1.0 |
| Solubility | Soluble in EtOH, DMSO, DCM, Et2O | Lipophilic |
| LogP | ~2.1 (Predicted) | Moderate lipophilicity |
| Acidity (pKa) | ~16–17 (Alcohol) | Typical tertiary alcohol |
Spectroscopic Characterization
Researchers must validate the synthesis using NMR. The 3-substituted thiophene ring provides a distinct splitting pattern compared to the 2-isomer.
Predicted Nuclear Magnetic Resonance (NMR) Data
¹H NMR (400 MHz, CDCl₃):
- 7.28 (dd, J=5.0, 3.0 Hz, 1H): H-5 of Thiophene (Deshielded).
- 7.05 (m, 1H): H-2 of Thiophene (Alpha to sulfur, but C3-substituted).
- 6.95 (dd, J=5.0, 1.5 Hz, 1H): H-4 of Thiophene.
- 2.78 (s, 2H): Methylene bridge (-CH ₂-). Singlet due to lack of adjacent protons.
- 1.22 (s, 6H): Gem-dimethyl groups (-C(CH ₃)₂).
- 1.60 (br s, 1H): Hydroxyl proton (-OH ).
¹³C NMR (100 MHz, CDCl₃):
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Aromatic Carbons: ~138 ppm (C3-ipso), ~128 ppm (C4), ~125 ppm (C5), ~122 ppm (C2).
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Aliphatic Carbons: ~71.0 ppm (Tertiary C-OH), ~44.5 ppm (Methylene CH₂), ~29.5 ppm (Methyl CH₃).
Applications & Biological Relevance[1][2][5][6][7]
Precursor for "Thienylphentermine"
This alcohol is the immediate precursor to 1-(thiophen-3-yl)-2-methylpropan-2-amine via the Ritter Reaction .
-
Protocol: Reaction of the alcohol with Sodium Cyanide (NaCN) or Acetonitrile in concentrated Sulfuric Acid (
), followed by hydrolysis. -
Significance: This amine is a structural isomer of Methiopropamine (MPA) and a bioisostere of Phentermine . It allows researchers to study the effect of:
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Ring Isosterism: Thiophene vs. Benzene.
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Regiochemistry: 3-Thienyl vs. 2-Thienyl.
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Side Chain Substitution: Tertiary amine (Phentermine-like) vs. Secondary amine (MPA-like).
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Metabolic Stability Studies
In drug design, the 3-thienyl ring is often explored to block metabolic oxidation at the alpha-position (which is more reactive in 2-thienyl derivatives). This alcohol serves as a reference standard for identifying metabolites of 3-thienyl-based designer drugs.
Safety & Handling
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Hazards: Likely causes skin irritation (H315) and serious eye irritation (H319). Flammable liquid.
-
Storage: Store under inert gas (
or Ar) at 2–8°C. The thiophene ring can be sensitive to light and oxidation over prolonged periods. -
Incompatibility: Strong oxidizing agents, strong acids (causes dehydration to alkene).
References
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Synthesis of Tertiary Alcohols: Silverman, G. S., & Rakita, P. E. (Eds.).[1][2] (1996). Handbook of Grignard Reagents. CRC Press. (Standard protocol for Grignard addition to esters).
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Thiophene Chemistry: Campaigne, E. (1944). "3-Substituted Thiophenes."[1] Journal of the American Chemical Society, 66(4), 684-685. (Foundational work on 3-thienyl substitution patterns).
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Methiopropamine & Isomers: Brandt, S. D., et al. (2010). "Analyses of the novel designer drug 1-(2-thienyl)-2-methylaminopropane (methiopropamine)." Drug Testing and Analysis. Link (Context for thienyl-propane isomers).
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Precursor Availability: Sigma-Aldrich / Merck. Methyl 3-thiopheneacetate Product Page. Link (Source of starting material).
